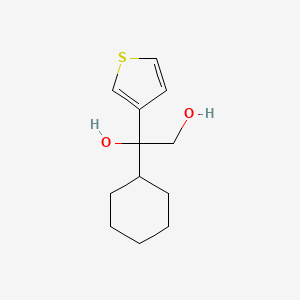
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is an organic compound characterized by a cyclohexyl group, a thiophene ring, and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol typically involves the reaction of cyclohexyl derivatives with thiophene compounds under controlled conditions. One common method includes the use of Grignard reagents to introduce the cyclohexyl group, followed by the addition of thiophene and subsequent oxidation to form the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled temperatures and solvents.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl-thiophene derivatives with reduced aromaticity.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
- 1-Cyclohexyl-1-(thiophen-2-yl)ethane-1,2-diol
- 1-Cyclohexyl-1-(furan-3-yl)ethane-1,2-diol
- 1-Cyclohexyl-1-(pyrrole-3-yl)ethane-1,2-diol
Uniqueness: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyrrole rings. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Properties
CAS No. |
91704-69-7 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-cyclohexyl-1-thiophen-3-ylethane-1,2-diol |
InChI |
InChI=1S/C12H18O2S/c13-9-12(14,11-6-7-15-8-11)10-4-2-1-3-5-10/h6-8,10,13-14H,1-5,9H2 |
InChI Key |
BLAVQZDMAFVGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CO)(C2=CSC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















